

cis-2-Nonene structural formula and isomers

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Compound of Interest

Compound Name: *cis-2-Nonene*

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An In-depth Technical Guide to **cis-2-Nonene**: Structural Formula, Isomers, and Chemical Properties

Abstract

This technical guide provides a comprehensive overview of **cis-2-nonene** (also known as (Z)-non-2-ene), an unsaturated hydrocarbon with the molecular formula C_9H_{18} . The document covers its structural formula, the principles of isomerism as they apply to nonenes, and a comparative analysis of the physicochemical properties of key isomers. Detailed experimental protocols for the stereoselective synthesis of **cis-2-nonene** are presented, along with a discussion of its characteristic reactions. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a detailed understanding of this compound and its variants.

Introduction

Cis-2-Nonene is an alkene, a class of hydrocarbons characterized by at least one carbon-carbon double bond. Its molecular formula is C_9H_{18} , and its structure consists of a nine-carbon chain with a double bond located between the second and third carbon atoms.^{[1][2]} The "cis" designation specifies the stereochemistry of the double bond, indicating that the alkyl groups (the methyl and hexyl groups attached to the double-bonded carbons) are on the same side of the double bond plane. This geometry is crucial as it dictates the molecule's physical and chemical properties, distinguishing it from its stereoisomer, trans-2-nonene.

Structural Formula and Isomerism

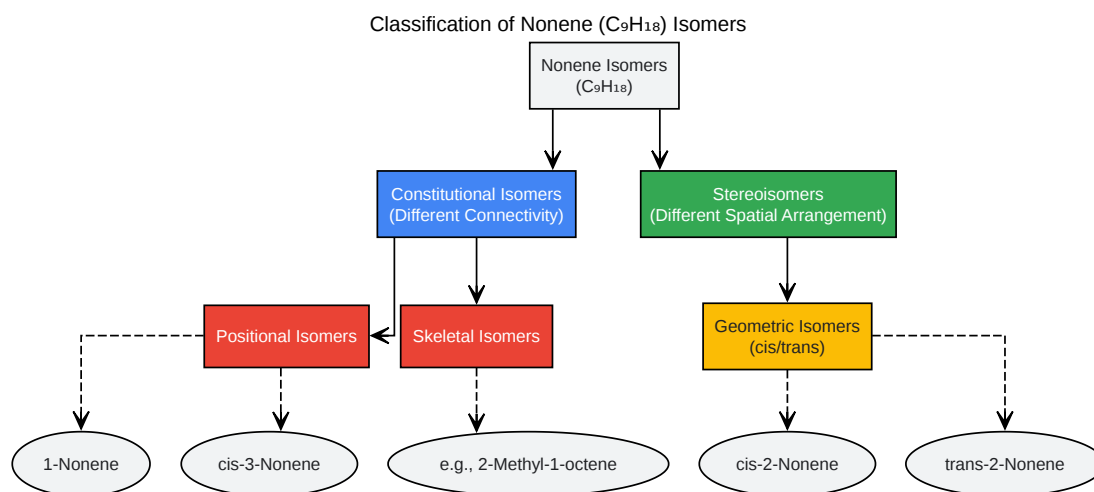
The structural formula of **cis-2-nonene** is $\text{CH}_3\text{CH}=\text{CH}(\text{CH}_2)_5\text{CH}_3$, with the key feature being the cis (or Z) configuration at the C2-C3 double bond.

Isomerism in Nonene

Nonene (C_9H_{18}) exhibits extensive isomerism, which can be broadly categorized into constitutional isomerism and stereoisomerism.

- Constitutional Isomers: These isomers have the same molecular formula but different atomic connectivity.
 - Positional Isomers: The location of the double bond differs. Examples include 1-nonene, 2-nonene, 3-nonene, and 4-nonene.
 - Skeletal Isomers: The carbon chain itself is branched. Examples include various methyl-octenes and dimethyl-heptenes.
- Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms.
 - Geometric (cis/trans) Isomers: Due to the restricted rotation around the C=C double bond, isomers like 2-nonene, 3-nonene, and 4-nonene can exist as cis (Z) or trans (E) forms.[\[2\]](#)

The following diagram illustrates the classification of nonene isomers.



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A diagram illustrating the isomerism of Nonene (C_9H_{18}).

Physicochemical Properties

The physical and chemical properties of nonene isomers vary significantly based on their structure. The table below summarizes key quantitative data for **cis-2-nonene** and its common isomers.

Property	cis-2-Nonene	trans-2-Nonene	1-Nonene	cis-3-Nonene	trans-3-Nonene	cis-4-Nonene	trans-4-Nonene
CAS Number	6434-77-1	6434-78-2	124-11-8	20237-46-1	20063-77-8	10405-84-2	10405-85-3
Molecular Weight (g/mol)	126.24	126.24	126.24	126.24	126.24	126.24	126.24
Boiling Point (°C)	150.5[3]	144-145[4]	146-148[1]	N/A	N/A	N/A	N/A
Density (g/mL at 25°C)	~0.74 (at 20°C)[2]	0.734[4]	0.73[5]	N/A	0.734[6]	N/A	N/A
Refractive Index (n ²⁰ /D)	1.426[3]	1.420[4]	1.416[5]	N/A	1.419[6]	N/A	N/A
Flash Point (°C)	32.2[3]	N/A	46.1[1]	N/A	32.2[6]	30[7]	N/A
LogP (o/w)	3.53[3]	3.53	5.15[8]	N/A	3.53[6]	N/A	N/A

N/A: Data not readily available in the searched sources.

Experimental Protocols: Synthesis of cis-2-Nonene

Achieving high stereoselectivity is paramount in the synthesis of **cis-2-nonene**. Two primary methods are employed: the partial hydrogenation of an alkyne and the Wittig reaction.

Protocol 1: Partial Hydrogenation of 2-Nonyne via Lindlar's Catalyst

This method involves the reduction of an alkyne to a cis-alkene using a "poisoned" palladium catalyst, known as Lindlar's catalyst. The catalyst's reduced activity prevents over-reduction to the corresponding alkane.^{[9][10]}

- Objective: To synthesize **cis-2-nonene** from 2-nonyne with high stereoselectivity.
- Reagents & Materials:
 - 2-Nonyne
 - Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
 - Quinoline (as a co-poison to enhance selectivity)
 - Hydrogen gas (H₂)
 - Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)
 - Reaction flask, balloon/hydrogenation apparatus, magnetic stirrer
- Methodology:
 - In a round-bottom flask, dissolve 2-nonyne (1 equivalent) in the chosen anhydrous solvent.
 - Add Lindlar's catalyst (typically 2-5 mol% relative to the alkyne).
 - Add quinoline (typically 5-10 mol%) to the mixture.
 - Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas, typically via a balloon, to maintain a slight positive pressure (~1 atm).
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by TLC or GC to observe the consumption of the starting alkyne. Hydrogen uptake will cease upon completion.

- Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
- Wash the filter cake with the reaction solvent.
- Remove the solvent from the filtrate under reduced pressure to yield crude **cis-2-nonene**.
- Purify the product via distillation if necessary.

Protocol 2: Wittig Reaction

The Wittig reaction is a powerful method for forming C=C bonds with defined stereochemistry. To favor the formation of a cis (Z)-alkene, a non-stabilized phosphorus ylide is reacted with an aldehyde.[\[11\]](#)[\[12\]](#)

- Objective: To synthesize **cis-2-nonene** from heptanal and a phosphorus ylide.
- Reagents & Materials:
 - Ethyltriphenylphosphonium bromide
 - A strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or KHMDS)
 - Heptanal
 - Anhydrous, aprotic solvent (e.g., THF, diethyl ether)
 - Reaction flask, syringe, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
- Methodology:
 - Ylide Formation:
 - Place ethyltriphenylphosphonium bromide (1 equivalent) in a dry, inert-atmosphere flask with anhydrous THF.
 - Cool the suspension to 0°C or -78°C.

- Slowly add the strong base (e.g., n-BuLi, 1 equivalent) via syringe. The formation of the deep red/orange ylide indicates a successful reaction.
- Reaction with Aldehyde:
 - While maintaining the low temperature, slowly add heptanal (1 equivalent), dissolved in a small amount of anhydrous THF, to the ylide solution.
 - Allow the reaction mixture to stir at low temperature for a period (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until completion (monitored by TLC or GC).
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract with a non-polar solvent (e.g., hexane or diethyl ether).
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
 - Remove the solvent under reduced pressure. The primary byproduct, triphenylphosphine oxide, is often crystalline and can be partially removed by precipitation from a non-polar solvent.
 - Purify the resulting **cis-2-nonene** by column chromatography or distillation.

Key Reactions of cis-2-Nonene

Asymmetric Epoxidation

Cis-2-nonene serves as a substrate in studies of asymmetric catalysis, particularly in epoxidation reactions. The reaction with chiral catalysts can produce optically active epoxides, which are valuable intermediates in fine chemical synthesis.^[2]

The enantioselectivity of this reaction is highly dependent on the catalyst used. The table below presents data on the epoxidation of **cis-2-nonene** using various chiral ketone catalysts.

Catalyst	Enantiomeric Excess (ee)
Ketone 2a	44%
Ketone 2b	56%
Ketone 2c	58%
Ketone 2d	64%
Ketone 2e	54%
(Data sourced from Vulcanchem)[2]	

This workflow illustrates the process of asymmetric epoxidation.

Workflow for the asymmetric epoxidation of **cis-2-nonene**.

Conclusion

Cis-2-nonene is a structurally significant alkene whose properties are defined by the cis geometry of its internal double bond. This configuration differentiates it from a wide array of constitutional and stereoisomers. The synthesis of **cis-2-nonene** with high isomeric purity can be reliably achieved through established organic methodologies such as the partial hydrogenation of alkynes or the Wittig reaction with non-stabilized ylides. As a substrate in asymmetric reactions like epoxidation, it plays a role in the development and evaluation of new catalytic systems, making it a compound of continued interest to the scientific and industrial research communities.

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